molecular formula C9H8N2O3 B1366934 8-Nitro-2,3-dihydroquinolin-4(1H)-one CAS No. 50349-89-8

8-Nitro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B1366934
CAS No.: 50349-89-8
M. Wt: 192.17 g/mol
InChI Key: PCQISHBRUSQWSH-UHFFFAOYSA-N
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Description

8-Nitro-2,3-dihydroquinolin-4(1H)-one is a chemical compound with the molecular formula C9H8N2O3 . It is also known as DNQX.


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . For instance, a series of new N-(3′-acetyl-8-nitro-2,3-dihydro-1H,3′H-spiro[quinoline-4,2′-[1,3,4]thiadiazol]-5′-yl) acetamide derivatives were synthesized from potent 8-nitroquinoline-thiosemicarbazones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinolinone ring, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring . The molecular weight of this compound is 192.17 g/mol.


Chemical Reactions Analysis

In terms of chemical reactions, this compound can be used as a starting material for the synthesis of various derivatives . For example, it can react with thiosemicarbazones to produce a series of new N-(3′-acetyl-8-nitro-2,3-dihydro-1H,3′H-spiro[quinoline-4,2′-[1,3,4]thiadiazol]-5′-yl) acetamide derivatives .

Scientific Research Applications

8-NO2-DHQ-4(1H)-one has been studied for its potential as a therapeutic agent, due to its ability to modulate the activity of certain enzymes. For example, 8-NO2-DHQ-4(1H)-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. In addition, 8-NO2-DHQ-4(1H)-one has been studied for its potential use as an antioxidant, due to its ability to scavenge free radicals. 8-NO2-DHQ-4(1H)-one has also been studied for its potential use in the synthesis of pharmaceuticals, due to its ability to form stable complexes with metal ions.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The major advantage of 8-NO2-DHQ-4(1H)-one for laboratory experiments is its high reactivity, which makes it a useful tool for the synthesis of a range of organic and inorganic compounds. In addition, 8-NO2-DHQ-4(1H)-one is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments. However, 8-NO2-DHQ-4(1H)-one is highly reactive and can be toxic if inhaled or ingested, so it should be handled with care.

Future Directions

Given the potential of 8-NO2-DHQ-4(1H)-one as a therapeutic agent and its ability to form stable complexes with metal ions, there are a number of possible future directions for research. These include further studies into the mechanism of action of 8-NO2-DHQ-

Safety and Hazards

The safety and hazards associated with 8-Nitro-2,3-dihydroquinolin-4(1H)-one are not well-documented in the available resources . Therefore, it is recommended to handle this compound with the general precautions used for chemical substances.

Biochemical Analysis

Biochemical Properties

8-Nitro-2,3-dihydroquinolin-4(1H)-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as ERα (estrogen receptor alpha), which is involved in the regulation of gene expression and cellular proliferation . The binding affinity of this compound to ERα has been confirmed through molecular docking studies . Additionally, this compound has demonstrated inhibitory action towards certain cancer cell lines, indicating its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In particular, this compound has been found to induce cell death in MCF-7 breast cancer cells through G2/M phase cell cycle arrest . This arrest leads to the inhibition of cell proliferation and ultimately results in apoptosis. Furthermore, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the binding of this compound to ERα results in changes in gene expression, which in turn affects cellular proliferation and apoptosis . Additionally, the compound’s ability to induce G2/M phase cell cycle arrest in cancer cells highlights its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged exposure in in vitro and in vivo experiments . The degradation of this compound over time can lead to a decrease in its efficacy. Long-term effects on cellular function have also been noted, with sustained exposure resulting in continued inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may contribute to the compound’s overall pharmacological effects. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing its activity in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors in determining its efficacy. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . The localization of this compound within cells can also impact its activity, with higher concentrations in certain cellular compartments leading to enhanced therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound in the nucleus, for example, allows it to interact with nuclear receptors and influence gene expression . Additionally, its presence in other organelles such as the mitochondria can affect cellular metabolism and apoptosis .

Properties

IUPAC Name

8-nitro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-4-5-10-9-6(8)2-1-3-7(9)11(13)14/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQISHBRUSQWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485769
Record name 8-Nitro-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50349-89-8
Record name 8-Nitro-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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